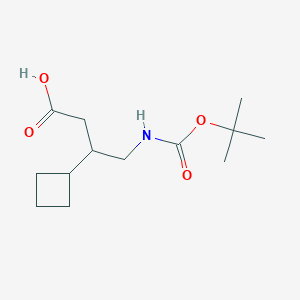

4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature, to ensure the selective protection of the amino group without affecting other functional groups.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by controlling reaction parameters such as temperature, pressure, and flow rates . This method enhances the yield and purity of the desired product while minimizing waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like trimethylsilyl iodide (TMSI) and methanol are used for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines or alcohols.

Aplicaciones Científicas De Investigación

Organic Synthesis

Boc-protected amino acids are widely utilized in organic synthesis due to their ability to facilitate peptide bond formation while providing stability against hydrolysis. The unique structure of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid allows it to participate in various coupling reactions.

Case Study: Dipeptide Synthesis

In a recent study, Boc-protected amino acids were employed in the synthesis of dipeptides using an innovative coupling reagent, N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide. This method demonstrated enhanced amide formation without the need for additional bases, yielding satisfactory results within 15 minutes.

| Reagent | Reaction Type | Yield |

|---|---|---|

| N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide | Amide Formation | High |

Medicinal Chemistry

The compound has been explored for its role in synthesizing biologically active peptides. Its structural features make it suitable for developing compounds with potential therapeutic applications.

Case Study: Antibiotic Development

Boc-protected amino acids have been integral in the solid-phase synthesis of cyclic analogs of gramicidin S, which exhibit antibiotic and hemolytic activities. The use of this compound in these syntheses highlights its importance in drug development.

| Compound | Activity | Synthesis Method |

|---|---|---|

| Gramicidin S Cyclic Analogs | Antibiotic | Solid-phase synthesis |

Biochemistry

In biochemical applications, this compound's unique properties allow for interaction studies with various biological macromolecules. Such studies are crucial for understanding its potential roles in enzymatic processes or as ligands in biochemical pathways.

Potential Biological Activities

While specific biological activity data for this compound is limited, related compounds often exhibit significant biological activities such as:

- Enzyme inhibition

- Antimicrobial properties

- Ion channel modulation

Mecanismo De Acción

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid involves the selective protection of the amino group, which prevents unwanted side reactions during synthesis. The Boc group can be removed under acidic conditions, revealing the free amine for further functionalization . This selective protection and deprotection process is crucial for the synthesis of complex molecules and peptides.

Comparación Con Compuestos Similares

Similar Compounds

4-(tert-Butoxycarbonyl-amino)-butyric acid: Another Boc-protected amino acid used in peptide synthesis.

tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds are used in dipeptide synthesis and offer unique properties for organic synthesis.

Uniqueness

4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Actividad Biológica

4-((tert-Butoxycarbonyl)amino)-3-cyclobutylbutanoic acid, also known as Boc-cyclobutylalanine, is an amino acid derivative that has garnered interest for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect amino acids during chemical reactions. The cyclobutyl moiety adds unique steric and electronic properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyclobutyl group may enhance its binding affinity and selectivity towards specific targets compared to other amino acids.

Pharmacological Effects

Research indicates that compounds similar to Boc-cyclobutylalanine exhibit a range of pharmacological effects:

- Antimicrobial Activity : Some studies have shown that amino acid derivatives can possess antimicrobial properties, potentially making them candidates for developing new antibiotics.

- Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy.

- Neuroprotective Effects : There is emerging evidence that specific amino acid derivatives may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various amino acid derivatives, including Boc-cyclobutylalanine. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

- Anticancer Research : In vitro assays demonstrated that Boc-cyclobutylalanine could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent. The mechanism was linked to the activation of caspase pathways.

- Neuroprotection : Research involving neurodegenerative models showed that derivatives like Boc-cyclobutylalanine could protect neuronal cells from oxidative stress-induced damage, suggesting therapeutic potential in conditions like Alzheimer's disease.

Data Table: Biological Activity Summary

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Protection against oxidative stress |

Synthesis and Characterization

The synthesis of this compound typically involves standard peptide synthesis techniques, including:

- Protection of the Amino Group : The Boc group is introduced to protect the amino functionality during synthesis.

- Formation of the Cyclobutyl Moiety : Cyclobutane can be synthesized or purchased as a precursor for incorporation into the final product.

- Deprotection and Purification : After synthesis, the Boc group is removed under acidic conditions to yield the free amino acid.

Future Directions

Ongoing research is focused on exploring the full spectrum of biological activities associated with this compound. Potential areas for future study include:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

- Drug Development : Exploring its utility as a lead compound in drug discovery programs targeting infectious diseases or cancer.

Propiedades

IUPAC Name |

3-cyclobutyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-10(7-11(15)16)9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRRBMUIBJCGFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)C1CCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.